molecular formula C14H17N3O2 B1266537 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-94-9

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B1266537
CAS RN: 28936-94-9
M. Wt: 259.3 g/mol
InChI Key: ISFXLJGTXHSNDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and related compounds often involves complex reactions that leverage the unique reactivity of triazine and benzene derivatives. Research on heterocyclic compounds like triazines highlights their broad spectrum of biological activities and their utility in creating compounds with potential pharmacological applications (Verma, Sinha, & Bansal, 2019). Synthesis pathways may involve palladium-catalyzed C–H arylation reactions, showcasing the versatility and potential for creating highly arylated heteroarenes, including triazaspirocyclic diones (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).

Scientific Research Applications

Selective Ligands for 5-HT2C Receptor

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective ligands for the 5-HT2C receptor. These compounds, specifically substituted benzenesulfonyl derivatives, represent the first known ligands with selectivity for this receptor, contributing significantly to the field of neurochemistry and potential therapeutic applications (Weinhardt, Bonhaus, & Ferreira de Souza, 1996).

Antimicrobial and Detoxification Applications

A novel N-halamine precursor, incorporating 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been synthesized and used for bonding onto cotton fabrics. This application demonstrates potent antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these compounds show promise in detoxifying chemical agents, making them relevant in biomedical and environmental safety research (Ren et al., 2009).

Treatment of Anemia

Derivatives of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, specifically spirohydantoins, have been developed as pan-inhibitors of the prolyl hydroxylase family of enzymes, showing efficacy in the treatment of anemia. These compounds induce erythropoietin upregulation in vivo, suggesting their potential as therapeutic agents in anemia treatment (Váchal et al., 2012).

Myelostimulating Activity

Studies have shown that 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibit myelostimulating activity, particularly effective in conditions of artificially induced myelodepressive syndrome. These compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, highlighting their potential in hematological research and therapy (Yu et al., 2018).

Anticonvulsant Properties

The compound has been evaluated for anticonvulsant properties in various derivatives. Studies indicate that certain modifications of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione enhance its efficacy in controlling seizures, contributing to the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).

Crystal Structure Analysis

Research on the crystal structures of compounds related to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides insights into their molecular configuration and potential interactions. This information is crucial for understanding the compound's behavior in various applications (Jiang & Zeng, 2016).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The discovery and characterization of necroptosis inhibitors, which include compounds similar to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .

properties

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXLJGTXHSNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183134
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

28936-94-9
Record name 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28936-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028936949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28936-94-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167706
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Vasconcelos-Ulloa, V García-González… - Molecules, 2023 - mdpi.com
Cancer is a serious health problem due to the complexity of establishing an effective treatment. The purpose of this work was to evaluate the activity of a triazaspirane as a migration and …
Number of citations: 6 www.mdpi.com
IA Rivero, EA Reynoso-Soto, A Ochoa-Terán - Arkivoc, 2011 - researchgate.net
Cycloalkanespirohydantoins 3 and piperidinespirohydantoins 4 were synthesized from cycloalkanones 9 and piperidones 10 under microwave-assisted conditions. Results are …
Number of citations: 24 www.researchgate.net
JS Albert, D Aharony, D Andisik… - Journal of medicinal …, 2002 - ACS Publications
Through optimization of compounds based on the dual NK 1 /NK 2 antagonist ZD6021, it was found that alteration of two key regions could modulate the balance of NK 1 and NK 2 …
Number of citations: 81 pubs.acs.org

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